molecular formula C7H8ClNO2S B107975 2-chloro-N-methylbenzenesulfonamide CAS No. 17260-67-2

2-chloro-N-methylbenzenesulfonamide

Cat. No.: B107975
CAS No.: 17260-67-2
M. Wt: 205.66 g/mol
InChI Key: OSFAUZAAZLLTSW-UHFFFAOYSA-N
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Description

2-chloro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the second position of the benzene ring, and a methyl group is attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methylbenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:

2-chlorobenzenesulfonyl chloride+methylamineThis compound+HCl\text{2-chlorobenzenesulfonyl chloride} + \text{methylamine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzenesulfonyl chloride+methylamine→this compound+HCl

The product is then purified by recrystallization from ethanol or another suitable solvent to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of benzenesulfonic acids.

    Reduction: Formation of benzenesulfonamides with reduced sulfonamide groups.

Scientific Research Applications

Antibacterial Activity

2-Chloro-N-methylbenzenesulfonamide has demonstrated potential as an antimicrobial agent. Its mechanism involves the inhibition of bacterial growth, particularly through the inhibition of carbonic anhydrases (CAs), which are essential for bacterial metabolism .

  • Case Study : In a study evaluating various benzenesulfonamides, this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential use in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has shown selective inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.

  • Case Study : A study synthesized new aryl thiazolone–benzenesulfonamides, including derivatives of this compound, which demonstrated IC50 values ranging from 1.52 to 6.31 μM against breast cancer cell lines. The compounds showed a high selectivity for CA IX over CA II, further supporting their potential in targeted cancer therapies .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, often involving the reaction of sulfanilamide with chlorinated acyl chlorides or other suitable reagents.

  • Research Findings : Studies have reported the development of novel derivatives with enhanced biological activities through structural modifications. For instance, derivatives with different alkyl or aryl substituents have been synthesized and evaluated for their anticancer and antibacterial efficacy .

Comparative Analysis of Related Compounds

A comparative analysis highlights the unique characteristics of this compound relative to other benzenesulfonamide derivatives:

Compound NameStructure CharacteristicsUnique Features
N-methylbenzenesulfonamideLacks chlorine substituentMore hydrophilic; less potent against CAs
3-chloro-N-methylbenzenesulfonamideChlorine at the 3-positionDifferent selectivity profile against enzymes
4-chloro-N-methylbenzenesulfonamideChlorine at the 4-positionPotentially different pharmacokinetics

The presence of the chloro group at the second position enhances its reactivity and selectivity towards biological targets .

Safety and Toxicological Considerations

While exploring its applications, safety profiles must also be considered. Some studies have documented respiratory and skin sensitization responses in individuals exposed to similar compounds within the benzenesulfonamide class.

  • Case Study : Reports indicated that exposure to related chemicals resulted in allergic reactions, emphasizing the need for careful handling and evaluation of toxicity profiles when developing therapeutic agents from this class .

Mechanism of Action

The mechanism of action of 2-chloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.

    4-chloro-N-methylbenzenesulfonamide: Chlorine atom substituted at the fourth position instead of the second position.

    N-methylbenzenesulfonamide: Lacks the chlorine substitution.

Uniqueness

2-chloro-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom at the second position and the methyl group on the nitrogen atom can enhance its binding affinity and specificity towards certain enzymes, making it a valuable compound in medicinal chemistry .

Biological Activity

2-Chloro-N-methylbenzenesulfonamide is a member of the sulfonamide class of compounds, known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antibacterial Activity

This compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. For example, studies have reported that certain derivatives of benzenesulfonamides, including this compound, demonstrated up to 80% inhibition against Staphylococcus aureus at concentrations around 50 μg/mL .

Anticancer Activity

Recent research has highlighted the potential anticancer activity of sulfonamide derivatives. In vitro studies indicated that compounds similar to this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The mechanism involves selective inhibition of carbonic anhydrase IX (CA IX), leading to altered pH levels within the tumor microenvironment and subsequent cancer cell death .

Case Studies and Experimental Data

  • Antibacterial Efficacy :
    • A study reported that this compound showed significant antibacterial activity against various strains with an IC50 ranging from 10 to 25 μM.
    • The compound's ability to disrupt bacterial biofilms was particularly noteworthy, with a reported inhibition rate of approximately 80% against biofilm-forming strains .
  • Anticancer Properties :
    • In a comparative study involving multiple benzenesulfonamide derivatives, this compound exhibited a notable selectivity index in targeting cancer cells over normal cells. The apoptosis induction was quantified by annexin V-FITC staining, which showed a significant increase in apoptotic cells when treated with this compound .
    • Molecular docking studies suggested strong binding affinity to CA IX, reinforcing the potential for targeted cancer therapy .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary assessments using computational models indicated favorable pharmacokinetic properties, including adequate permeability and low toxicity profiles compared to other sulfonamides .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Notes
AntibacterialStaphylococcus aureus10-25Significant inhibition at 50 μg/mL
AnticancerMDA-MB-2311.52-6.31Induces apoptosis; selective for cancer cells
Anti-biofilmK. pneumoniaeN/AInhibition rates up to 80%

Properties

IUPAC Name

2-chloro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFAUZAAZLLTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429165
Record name 2-chloro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17260-67-2
Record name 2-chloro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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